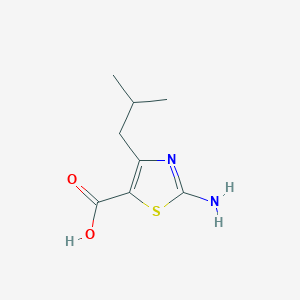

2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid

Description

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

2-amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C8H12N2O2S/c1-4(2)3-5-6(7(11)12)13-8(9)10-5/h4H,3H2,1-2H3,(H2,9,10)(H,11,12) |

InChI Key |

ZBLVUZHGPBOMLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(SC(=N1)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation via α-Halo Carbonyl Compound and Thiourea Reaction

One common approach involves the reaction of substituted thioureas with α-halo carbonyl compounds to form the thiazole ring:

- The α-halo carbonyl compound, which may be protected as a dialkyl acetal, reacts with substituted thiourea under acidic or neutral conditions to yield substituted 2-amino-thiazole-5-carboxylic acid derivatives.

- Solvents used include formic acid, acetic acid, propionic acid, or trifluoroacetic acid.

- This method is well-documented in patent US7408069B2, which describes improved procedures for preparing 2-amino-thiazole-5-carboxylic acid derivatives with various substituents, including alkyl groups at the 4-position.

Bromination of β-Ethoxyacrylamides Followed by One-Pot Thiourea Cyclization

A highly efficient and scalable method involves:

- Chemoselective α-bromination of β-ethoxyacrylamides using N-bromosuccinimide (NBS) in a dioxane-water mixture.

- Subsequent one-pot treatment with thiourea to induce ring closure, forming the 2-aminothiazole-5-carboxamide core.

- This method avoids air- and moisture-sensitive organometallic reagents, protection/deprotection steps, and provides excellent yields.

- It was successfully applied to the synthesis of dasatinib, a clinically approved anti-cancer drug, demonstrating the method’s robustness and scalability.

Key reaction conditions and outcomes:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| α-Bromination | NBS, dioxane/H2O, room temperature | ~74 | Selective α-bromination without N- or aryl bromination side products |

| Cyclization with Thiourea | Thiourea, heating in aqueous medium | ~95 | One-pot reaction, high purity, no protection needed |

This approach is notable for its simplicity and high overall yield, making it attractive for industrial synthesis.

Synthesis from Amino Acid-Derived Intermediates

Another approach uses amino acid derivatives as starting materials:

- (S)-Valine and other amino acids are converted into corresponding amides, then to thioamides.

- These thioamides are cyclized to form bis-protected thiazoles.

- The process involves neutralization of hydrobromic acid by calcium carbonate during synthesis to improve yields and simplify purification.

- However, partial racemization at the chiral center can occur, which is a consideration in stereochemically sensitive applications.

Diastereoselective Reduction and Oxidation Route

A sophisticated synthetic route involves:

- Preparation of Boc-protected aminoalkyl thiazole-5-carboxylates.

- Selective deprotonation of the thiazole C5 proton with tert-butyllithium at low temperature (-78°C).

- Quenching with N,N-dimethylformamide (DMF) to yield aldehydes.

- Pinnick oxidation converts aldehydes to carboxylic acids, which are then esterified.

- Subsequent deprotection and oxidation steps afford the target amino acid derivatives.

- This method allows precise stereochemical control and functional group manipulation.

One-Pot Bromination and Cyclization Using Acetoacetate and N-Monosubstituted Thioureas

A Chinese patent CN102079732B describes:

- Using commercially available acetoacetate esters and N-bromosuccinimide (NBS) in a water-tetrahydrofuran solvent system.

- After bromination, various N-monosubstituted thiourea derivatives are added, followed by heating to promote cyclization.

- The resulting 2-substituted amino-4-methyl-5-carboxylate thiazole salts are basified and purified.

- This method is a simplified "one-pot" two-step reaction with good yields and high purity.

- It is adaptable to synthesize structurally diverse 2-substituted aminothiazoles, including those with 2-methylpropyl substituents at the 4-position.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The bromination of β-ethoxyacrylamides followed by thiourea cyclization is highlighted as a superior method for industrial scale due to its operational simplicity and high yield, eliminating the need for sensitive reagents and protection steps.

- The α-halo carbonyl method remains a classical approach but involves additional steps to prepare the halo intermediates and sometimes protective group manipulations.

- The amino acid-derived route is valuable for chiral thiazole derivatives but requires careful control to minimize racemization.

- The diastereoselective reduction and oxidation route offers fine stereochemical control, useful in complex molecule synthesis but is more labor-intensive and requires stringent conditions.

- The one-pot bromination and cyclization using acetoacetate and NBS is an efficient alternative that simplifies the process and offers structural diversity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed:

Oxidation: Nitro derivatives of the thiazole ring.

Reduction: Alcohol derivatives of the carboxylic acid group.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Comparison of Thiazole-Based Analogs

Electronic and Steric Effects

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the analog from increases the acidity of the carboxylic acid (pKa ~1–2) compared to the target’s isobutyl group, which is electron-donating. This difference impacts solubility and interaction with biological targets .

Biological Activity

2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities. The presence of an amino group and a carboxylic acid group enhances its potential as a pharmacophore in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₃N₃O₂S

- Molecular Weight : 200.26 g/mol

- Structure : The thiazole ring contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Compounds similar to 2-amino-thiazoles have demonstrated significant antimicrobial properties. Preliminary studies suggest that 2-amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid may inhibit bacterial growth by interfering with cell wall synthesis or enzyme activity.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| 2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid | Antibacterial | E. coli | |

| 2-Amino-thiazole derivatives | Antifungal | Candida albicans |

Anticancer Properties

Research indicates that thiazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. A study on related compounds showed that some thiazole derivatives had potent antiproliferative effects against various cancer cell lines.

Case Study : In vitro studies demonstrated that derivatives of thiazole compounds significantly reduced cell viability in leukemia and solid tumor cell lines at concentrations as low as 10 µM. The structure-activity relationship highlighted the importance of specific substitutions on the thiazole ring for enhancing activity against cancer cells .

Table 2: Anticancer Activity of Thiazole Derivatives

Anti-inflammatory Effects

Thiazole derivatives have been studied for their anti-inflammatory properties. A recent study reported that certain thiazole compounds could reduce inflammatory markers in animal models of inflammation.

Case Study : In a streptozotocin-induced model of diabetes, administration of a thiazole derivative resulted in decreased levels of pro-inflammatory cytokines and improved insulin sensitivity, suggesting a potential therapeutic role in managing diabetes-related inflammation .

The biological activity of 2-amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors may alter signaling pathways associated with inflammation and cell growth.

These interactions are facilitated by hydrogen bonding between the carboxylic acid group and amino acid residues in target proteins, enhancing binding affinity and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.